4-(2-ブロモ-4-ニトロフェノキシ)ピペリジン-1-カルボン酸tert-ブチル

説明

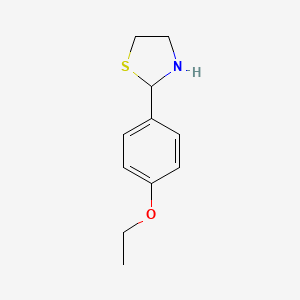

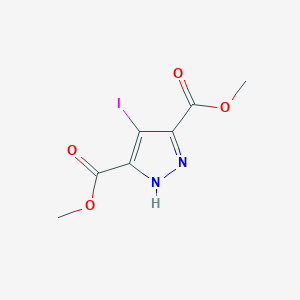

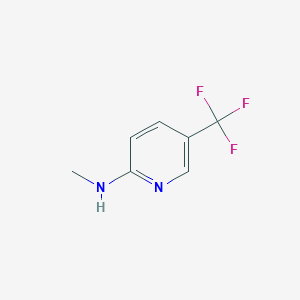

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and a phenoxy group bearing bromine and nitro substituents

科学的研究の応用

生物活性化合物の前駆体

類似の構造を持つ化合物は、生物学的に活性な天然物の合成の前駆体として使用されてきました 。これは、4-(2-ブロモ-4-ニトロフェノキシ)ピペリジン-1-カルボン酸tert-ブチルが同様の役割を果たす可能性を示唆しています。

医薬品合成の中間体

同様のtert-ブチルピペリジンカルボン酸塩は、クリゾチニブなどの医薬品の合成における中間体でした およびバンデタニブ 。これは、私たちの化合物が医薬品製造にも有用である可能性を示しています。

有機合成のビルディングブロック

ピペリジンと構造的に関連するピペラジンの誘導体は、さまざまな有機化合物の合成におけるビルディングブロックとして使用されます 。したがって、私たちの化合物は、新しい有機分子の作成に使用することができます。

結晶構造解析

tert-ブチル基とピペリジン基を持つ化合物は、結晶構造解析の対象となってきました 。これは、私たちの化合物が結晶構造解析に利用できる可能性を示唆しています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with a halogenated piperidine intermediate.

Bromination and Nitration: The bromine and nitro groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide, while nitration typically involves nitric acid or a nitrating mixture.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with palladium, iron in acidic conditions.

Nucleophiles: Amines, thiols, organoboron compounds.

Catalysts: Palladium catalysts for coupling reactions.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Substituted Phenoxy Derivatives: From nucleophilic substitution of the bromine atom.

Carboxylic Acids: From hydrolysis of the ester group.

Chemistry:

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Biology and Medicine:

Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.

Biological Probes: Used in the development of probes for studying biological systems.

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials.

Agrochemicals: Intermediate in the production of pesticides and herbicides.

作用機序

The mechanism of action of tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various biochemical interactions, influencing the compound’s reactivity and binding properties.

類似化合物との比較

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate: Lacks the bromine substituent.

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: Contains a bromoacetyl group instead of the nitrophenoxy group.

Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: Features a thiazole ring instead of the phenoxy group.

Uniqueness: Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry. The presence of both bromine and nitro groups allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways.

特性

IUPAC Name |

tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXMEPDDTAZFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594950 | |

| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337520-16-8 | |

| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B1320599.png)

![7-Fluorobenzo[B]thiophene-2-carboxylic acid](/img/structure/B1320608.png)

![3-(Hydroxyamino)-6-methyl-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1320610.png)

![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid](/img/structure/B1320615.png)

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1320618.png)

![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)